6,7-Dehydro Gliclazide is a derivative of Gliclazide, an oral hypoglycemic agent primarily used in the management of type 2 diabetes mellitus. This compound is characterized by the presence of a double bond between the sixth and seventh carbon atoms in its molecular structure, distinguishing it from its parent compound, Gliclazide. The significance of 6,7-Dehydro Gliclazide lies in its potential pharmacological properties and implications for diabetes treatment.
6,7-Dehydro Gliclazide is classified under sulfonylureas, a group of medications that stimulate insulin secretion from pancreatic beta cells. It is identified by the Chemical Abstracts Service number 1808087-53-7 and is often referred to as Gliclazide Impurity E in various scientific literature and databases . This compound can be sourced from chemical suppliers specializing in pharmaceutical intermediates and impurities.
The synthesis of 6,7-Dehydro Gliclazide involves several chemical reactions that modify the structure of Gliclazide. The primary method for synthesizing this compound includes dehydrogenation processes that typically utilize catalytic systems or specific reagents under controlled conditions.
The outcome of this process yields 6,7-Dehydro Gliclazide as a product with varying yields depending on the exact conditions used.
The molecular structure of 6,7-Dehydro Gliclazide can be represented as follows:
This structural modification impacts its biological activity compared to Gliclazide.
The chemical reactivity of 6,7-Dehydro Gliclazide includes:
These reactions are crucial for understanding its stability profile and potential interactions in biological systems.
The mechanism by which 6,7-Dehydro Gliclazide exerts its pharmacological effects involves:
Relevant data on these properties are important for formulation development and storage considerations.
6,7-Dehydro Gliclazide has several scientific uses:
CAS No.: 57583-54-7
CAS No.: 802855-66-9
CAS No.: 2922-44-3
CAS No.: 33492-32-9
CAS No.: